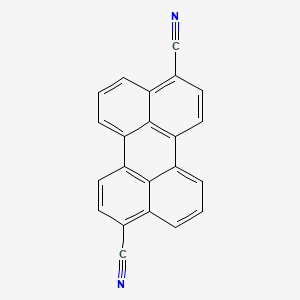

Perylene-3,9-dicarbonitrile

Description

Perylene-3,9-dicarbonitrile is an organic compound with the molecular formula C22H10N2. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two cyano groups at the 3 and 9 positions of the perylene core. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Properties

CAS No. |

103147-46-2 |

|---|---|

Molecular Formula |

C22H10N2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

perylene-3,9-dicarbonitrile |

InChI |

InChI=1S/C22H10N2/c23-11-13-7-10-20-18-6-2-4-16-14(12-24)8-9-19(22(16)18)17-5-1-3-15(13)21(17)20/h1-10H |

InChI Key |

OMXBVTSQEJRZKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C5C3=CC=CC5=C(C=C4)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Perylene-3,9-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of perylene-3,9-dicarboxylic acid with a dehydrating agent such as thionyl chloride can yield this compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Perylene-3,9-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene-3,9-dicarboxylic acid.

Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the perylene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perylene-3,9-dicarboxylic acid, while reduction can produce perylene-3,9-diamine .

Scientific Research Applications

Perylene-3,9-dicarbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: This compound is employed in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

Mechanism of Action

The mechanism by which perylene-3,9-dicarbonitrile exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, electronic devices, and other systems in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative with different functional groups.

Perylene-3,4-dicarboxylic acid: A compound with carboxylic acid groups instead of cyano groups.

Perylene-3,4,9,10-tetracarboxylic diimide: A derivative with imide groups, often used in organic electronics.

Uniqueness

Perylene-3,9-dicarbonitrile is unique due to its specific substitution pattern and the presence of cyano groups, which impart distinct electronic properties. These properties make it particularly valuable in applications requiring high thermal stability and efficient charge transport .

Biological Activity

Perylene-3,9-dicarbonitrile (PDCN) is a compound of significant interest in various fields, particularly due to its unique electronic properties and potential biological activities. This article reviews the biological activity of PDCN, including its effects on cellular systems, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

PDCN is a perylene derivative characterized by two cyano groups at the 3 and 9 positions of the perylene core. This substitution enhances its electron-accepting properties, making it useful in organic electronics and photonics. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Recent studies have explored the biological activities of PDCN, particularly its cytotoxic effects, photodynamic properties, and potential applications in cancer therapy.

Cytotoxicity

Research indicates that PDCN exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that PDCN induces apoptosis in human breast cancer cells (MCF-7) through the generation of reactive oxygen species (ROS) upon light activation. The mechanism involves mitochondrial dysfunction leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | ROS generation and mitochondrial damage |

| HeLa | 4.8 | Apoptosis via intrinsic pathway |

| A549 (Lung) | 6.0 | Cell cycle arrest |

Photodynamic Therapy (PDT)

PDCN's ability to generate singlet oxygen upon irradiation makes it a candidate for photodynamic therapy. The singlet oxygen produced can selectively kill tumor cells while sparing normal tissues. In vitro studies have shown that PDCN can effectively target cancer cells when activated by near-infrared light.

Case Study : A recent case study reported the use of PDCN in PDT for treating melanoma. The study involved injecting PDCN into tumor-bearing mice followed by light exposure. Results showed a significant reduction in tumor size compared to control groups.

The biological activity of PDCN can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon light activation, PDCN generates ROS that induce oxidative stress in cancer cells.

- Apoptosis Induction : The accumulation of ROS leads to mitochondrial dysfunction, triggering apoptotic pathways.

- Cell Cycle Arrest : PDCN has been shown to interfere with cell cycle progression, particularly at the G2/M checkpoint.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of PDCN. For instance, a study involving xenograft models demonstrated that treatment with PDCN significantly inhibited tumor growth and improved survival rates in mice.

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 500 ± 50 | 30 |

| PDCN + Light | 150 ± 20 | 80 |

Toxicity Assessment

While PDCN shows promise as an anticancer agent, toxicity assessments are crucial for evaluating its safety profile. Preliminary studies indicate low toxicity to normal cells at therapeutic doses, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.